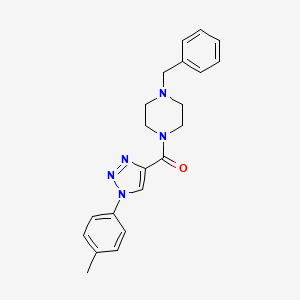

(4-benzylpiperazin-1-yl)(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone

Description

The compound “(4-benzylpiperazin-1-yl)(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone” features a hybrid structure combining a benzylpiperazine moiety linked via a methanone bridge to a 1-(p-tolyl)-1H-1,2,3-triazol-4-yl group. This architecture is characteristic of bioactive molecules targeting receptors such as serotonin or dopamine transporters, where the piperazine ring enhances binding affinity, and the triazole group contributes to metabolic stability and π-π interactions .

Properties

IUPAC Name |

(4-benzylpiperazin-1-yl)-[1-(4-methylphenyl)triazol-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O/c1-17-7-9-19(10-8-17)26-16-20(22-23-26)21(27)25-13-11-24(12-14-25)15-18-5-3-2-4-6-18/h2-10,16H,11-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FESMHANAJYWARI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-benzylpiperazin-1-yl)(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone typically involves multi-step organic reactions. One possible route could be:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Attachment of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions.

Benzylation: The benzyl group can be added through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group.

Reduction: Reduction reactions could target the triazole ring or the carbonyl group.

Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with piperazine and triazole rings are often explored for their potential as enzyme inhibitors or receptor ligands.

Medicine

In medicine, such compounds might be investigated for their potential therapeutic effects, such as antimicrobial, antifungal, or anticancer activities.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Key Observations :

- Piperazine vs. Piperidine: The benzylpiperazine in the target compound likely improves solubility and receptor interaction compared to 4-aminopiperidine derivatives, which may exhibit stronger hydrogen bonding .

Physicochemical Properties

- Lipophilicity : The benzyl group on piperazine increases hydrophobicity compared to unsubstituted piperazine derivatives (e.g., adamantane-linked compounds in ).

- Crystallinity: Similar triazole-piperazine methanones (e.g., those refined via SHELXL ) exhibit well-defined crystal structures, suggesting the target compound may form stable crystals amenable to X-ray analysis.

- Stability : The p-tolyl group may enhance oxidative stability relative to electron-deficient aryl substituents (e.g., nitrophenyl) .

Biological Activity

The compound (4-benzylpiperazin-1-yl)(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone is a synthetic derivative featuring a piperazine moiety and a triazole ring, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₈N₄O

- Molecular Weight : 314.36 g/mol

- CAS Number : 1207027-33-5

- Structural Features : The compound consists of a benzyl group attached to a piperazine ring and a triazole ring with a p-tolyl substituent. This unique structure is conducive to various interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing triazole and piperazine moieties. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines:

- Study Findings :

- Cell Lines Tested : BT-474, HeLa, MCF-7, NCI-H460.

- IC₅₀ Values : The most potent derivative exhibited an IC₅₀ of 0.99 ± 0.01 μM against BT-474 cells .

- Mechanism of Action : Induction of apoptosis was confirmed through flow cytometry, indicating cell cycle arrest at sub-G1 and G2/M phases. The compound also inhibited tubulin polymerization by binding to the colchicine site .

Antimicrobial Activity

The antimicrobial properties of similar piperazine derivatives have been investigated, revealing varying degrees of efficacy against bacterial strains:

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The triazole ring is known to inhibit enzymes involved in cancer cell proliferation.

- Receptor Interaction : The piperazine moiety enhances binding affinity to various receptors, potentially modulating signaling pathways related to cell growth and survival.

Synthesis and Evaluation

A study focused on synthesizing substituted triazole derivatives revealed promising anticancer properties. The synthesized compounds were screened for their cytotoxic effects using the MTT assay:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.